molecular formula C13H9ClF3NO B11761223 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline

2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline

Cat. No.: B11761223
M. Wt: 287.66 g/mol
InChI Key: NQNSEWJNYQMMRF-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline is an organic compound with the molecular formula C13H9ClF3NO. It is a derivative of aniline, where the aniline moiety is substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline typically involves the following steps :

    Acylation Reaction: 3-fluoro-4-aminophenol reacts with an organic acid anhydride to form 3-fluoro-4-acetyl amino phenol.

    Condensation Reaction: The 3-fluoro-4-acetyl amino phenol undergoes condensation with 3,4-dichloro trifluoromethyl benzene in a polar solvent in the presence of an alkaline compound to form 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide.

    Acidolysis and Alkali Neutralization: The 2-fluoro-4-(2-chloro-4-trifluoromethyl phenoxyl) acetanilide is then subjected to acidolysis and alkali neutralization to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves mild reaction conditions, simple technological operations, and cost-effective raw materials, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding quinones.

Scientific Research Applications

2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-(trifluoromethyl)phenoxy)aniline is unique due to the presence of both the chloro and trifluoromethyl groups on the phenoxy ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H9ClF3NO

Molecular Weight

287.66 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H9ClF3NO/c14-9-7-8(13(15,16)17)5-6-11(9)19-12-4-2-1-3-10(12)18/h1-7H,18H2

InChI Key

NQNSEWJNYQMMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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